molecular formula C11H12BrNO B6258773 1-bromo-2-(2-isocyanatobutyl)benzene CAS No. 2649047-51-6

1-bromo-2-(2-isocyanatobutyl)benzene

Cat. No.: B6258773
CAS No.: 2649047-51-6
M. Wt: 254.12 g/mol
InChI Key: BYHWSGHVCGDISP-UHFFFAOYSA-N
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Description

1-bromo-2-(2-isocyanatobutyl)benzene is a chemical compound with the molecular formula C12H14BrNO. It is an important intermediate in the synthesis of various organic compounds, including biologically active molecules and pharmaceuticals. This compound has a wide range of applications in different fields of research and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-2-(2-isocyanatobutyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(2-isocyanatobutyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or chloroform and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-(2-isocyanatobutyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, which can be further utilized in synthetic applications.

Scientific Research Applications

1-bromo-2-(2-isocyanatobutyl)benzene has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is involved in the synthesis of drug candidates and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-bromo-2-(2-isocyanatobutyl)benzene involves its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in various substitution reactions, where it can be replaced by other nucleophiles. The isocyanate group also contributes to its reactivity, enabling it to form urea and carbamate derivatives through reactions with amines and alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-bromo-2-(2-isocyanatobutyl)benzene is unique due to the combination of the bromine and isocyanate functional groups, which provide distinct reactivity patterns and synthetic utility. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

CAS No.

2649047-51-6

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

1-bromo-2-(2-isocyanatobutyl)benzene

InChI

InChI=1S/C11H12BrNO/c1-2-10(13-8-14)7-9-5-3-4-6-11(9)12/h3-6,10H,2,7H2,1H3

InChI Key

BYHWSGHVCGDISP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CC=C1Br)N=C=O

Purity

95

Origin of Product

United States

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